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Introduction: Canola oil, derived from the seeds of Brassica napus or Brassica rapa, is a

globally significant vegetable oil valued for its favorable fatty acid profile and nutritional

components. The most prevalent commercial production method involves solvent extraction,

typically using hexane, followed by a refining process.[1] This guide provides an in-depth

examination of the lipid composition of crude, solvent-extracted canola oil, prior to the refining

steps of degumming, neutralization, bleaching, and deodorization. Understanding this initial

lipid profile is critical for researchers in nutrition, food science, and drug development, as it

represents the complete array of lipophilic compounds available from the seed via this common

extraction method.

Major Lipid Components: Triacylglycerols and Fatty
Acids
The vast majority of canola oil (over 95%) consists of triacylglycerols (TAGs), which are esters

composed of a glycerol backbone and three fatty acid molecules. The specific fatty acid

composition of these TAGs defines the oil's nutritional and physical properties. Solvent-

extracted canola oil is characterized by a high percentage of monounsaturated fats, a

significant level of polyunsaturated fats, and a very low concentration of saturated fats.[2]

The typical fatty acid composition is dominated by oleic acid (a monounsaturated omega-9 fatty

acid), followed by linoleic acid (a polyunsaturated omega-6) and alpha-linolenic acid (a

polyunsaturated omega-3).[3][4] The ratio of omega-6 to omega-3 fatty acids is approximately

2:1.[1]
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Table 1: Typical Fatty Acid Composition of Solvent-Extracted Canola Oil

Fatty Acid Abbreviation Type Percentage (%)

Oleic Acid C18:1n9 Monounsaturated 58.8 - 64.5[5][6]

Linoleic Acid C18:2n6
Polyunsaturated

(Omega-6)
17.7 - 21.0[2][5]

Alpha-Linolenic Acid C18:3n3
Polyunsaturated

(Omega-3)
9.0 - 11.0[2][3]

Palmitic Acid C16:0 Saturated 3.9 - 4.5[5][6]

Stearic Acid C18:0 Saturated 1.8 - 2.1[6]

Eicosenoic Acid C20:1 Monounsaturated ~1.2[6]

Erucic Acid C22:1 Monounsaturated < 2.0 (by definition)[1]

Total Saturated ~7.0[2]

Total

Monounsaturated
~63.0[1]

Total Polyunsaturated ~28.0[1]

Note: Percentages can vary based on canola cultivar, growing conditions, and specific

extraction parameters.

Minor Lipid Components
While TAGs are the primary component, the unsaponifiable fraction of crude solvent-extracted

canola oil contains a rich profile of bioactive minor lipids, including phytosterols, phospholipids,

and tocopherols. Solvent extraction is generally effective at co-extracting these compounds

from the seed meal.

Phytosterols (Plant Sterols)
Phytosterols are structurally analogous to cholesterol and are recognized for their cholesterol-

lowering effects. Crude solvent-extracted canola oil has been shown to contain the highest
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concentration of free and total phytosterols compared to oils produced by hot or cold pressing.

[7][8] The total phytosterol content can range from approximately 774 to 941 mg/100g.[7] The

dominant sterols are β-sitosterol, campesterol, and brassicasterol.[9]

Table 2: Phytosterol Composition of Crude Solvent-Extracted Canola Oil

Phytosterol Component Concentration (mg/100g)

Total Phytosterols ~941[7]

Free Phytosterols ~178[7][8]

Esterified Phytosterols ~762 (calculated)[7]

Individual Sterols

β-Sitosterol 2029.5 - 6542.7 (mg/kg)[10]

Campesterol 1111 - 4361.8 (mg/kg)[10]

Brassicasterol 225 - 1469 (mg/kg)[10]

Stigmasterol 9 - 113 (mg/kg)[10]

Δ5-Avenasterol Present, but quantity varies

Phospholipids
Phospholipids are polar lipids that act as emulsifiers and are key components of cell

membranes. In crude oil, they are often referred to as "gums." Their presence can cause the oil

to darken and leads to processing challenges.[11][12] While essential for cellular function, they

are almost entirely removed during the initial "degumming" stage of refining.[12] The main

phospholipid classes present in crude vegetable oils include phosphatidylcholine (PC),

phosphatidylethanolamine (PE), phosphatidylinositol (PI), and phosphatidic acid (PA). A

sensitive HPLC-MS/MS method is required for their separation and quantification.[11]

Tocopherols (Vitamin E)
Tocopherols are natural antioxidants that contribute to the stability of the oil. Solvent-extracted

canola oil generally has a higher tocopherol content than oils from other extraction methods.[8]

The total tocopherol content in solvent-extracted crude canola oil has been reported to be
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approximately 493 mg/kg.[8] The primary isomers present are α-tocopherol and γ-tocopherol,

with β-tocopherol also detected.[13]

Experimental Protocols
Accurate characterization of the lipid profile of canola oil requires specific analytical

methodologies. The following sections detail the standard protocols for analyzing the major and

minor lipid components.

Protocol for Fatty Acid Composition Analysis by Gas
Chromatography (GC-FID)
This method, based on AOCS Official Method Ce 1-62, determines the fatty acid profile by

converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs) for analysis

by gas chromatography.[14][15]

1. Saponification and Transesterification to FAMEs:

Weigh approximately 250 mg of the oil sample into a round-bottomed flask.[16]
Add 6 mL of 0.5 M sodium hydroxide (NaOH) in methanol.[16]
Attach a reflux condenser and heat the mixture to boiling for 5-10 minutes until the fat
globules go into solution. This process saponifies the triacylglycerols into glycerol and fatty
acid salts.[16]
Add 7 mL of a methanol-boron trifluoride (BF3) solution (12-15%) as the catalyst for
methylation.[5]
Boil for another 2 minutes. This acidic esterification converts the fatty acid salts to FAMEs.[5]
[16]
Add 5 mL of heptane or hexane through the condenser and boil for 1 more minute to ensure
the FAMEs are extracted into the organic phase.[16]

2. Extraction:

Add a saturated sodium chloride (NaCl) solution to the cooled flask until the heptane layer is
in the neck of the flask.
Using a pipette, transfer approximately 1-2 mL of the upper heptane layer, which contains
the FAMEs, into a GC vial.[16]

3. GC-FID Analysis:
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Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
Column: A polar capillary column, such as a HP-INNOWAX (polyethylene glycol stationary
phase), is typically used (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[16]
Carrier Gas: Helium or Hydrogen.
Temperatures:
Injector: 250°C[14]
Detector (FID): 260-300°C[14]
Oven Program: A temperature gradient is used to separate the FAMEs. A typical program
might be:
Initial temperature of 100°C, hold for 2 minutes.
Ramp at 5°C/min to 240°C, hold for 5-15 minutes.[17]
Injection: Inject 1 µL of the FAMEs solution in heptane.
Quantification: Identify FAMEs by comparing their retention times to those of a known
standard mixture (e.g., AOCS Canola Oil Fatty Acid Methyl Ester Standard Mixture).[18]
The peak area percentage for each FAME is calculated to determine the relative fatty acid
composition.[16]

Protocol for Phytosterol Analysis by Gas
Chromatography (GC-MS)
This protocol involves isolating the unsaponifiable matter, which contains the sterols, and

derivatizing them for GC analysis.[17][19]

1. Saponification:

Weigh approximately 50-200 mg of the oil sample into a tube.[8][17]
Add an internal standard (e.g., cholestanol or betulin) for accurate quantification.[8][17]
Add 10 mL of 15% potassium hydroxide (KOH) in ethanol.[19]
Heat the sample in a water bath at 80°C for 1 hour to saponify the oil and release sterols
from their esterified forms.[17]

2. Extraction of Unsaponifiables:

After cooling, add 10 mL of deionized water and 10 mL of n-hexane to the tube.[19]
Vortex vigorously to extract the unsaponifiable matter (containing sterols) into the hexane
layer.[19]
Repeat the hexane extraction two more times, combining the upper hexane fractions.[17]
Evaporate the combined hexane fractions to dryness under a stream of nitrogen.[17]
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3. Derivatization:

To the dried residue, add 100 µL of a silylating agent (e.g., N-methyl-N-
trimethylsilylheptafluorobutyramide).[17]
Seal the vial and heat at 75-100°C for 20-30 minutes. This converts the sterols into their
more volatile trimethylsilyl (TMS) ethers.[8][17]
Cool to room temperature and add hexane to a final volume of 1 mL.[17]

4. GC-MS Analysis:

Instrument: Gas chromatograph coupled to a Mass Spectrometer (MS).
Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl / 95%
dimethylpolysiloxane), is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[17]
Carrier Gas: Helium at a flow rate of ~1.2 mL/min.[17]
Temperatures:
Injector: 290°C[17]
Transfer Line: 290°C[17]
Oven Program:
Increase from 100°C to 290°C at a rate of 40°C/min.
Hold at 290°C for 15 minutes.[17]
Detection: The MS is operated in Selected Ion Monitoring (SIM) mode for high specificity and
sensitivity, monitoring characteristic ions for each sterol-TMS ether.[17]
Quantification: Sterols are identified by comparing retention times and mass spectra to
known standards. Quantification is performed using the internal standard method.[17]
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Caption: Hierarchical breakdown of the major and minor lipid components in crude canola oil.
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Caption: Workflow for FAMEs preparation and analysis by GC-FID.

Experimental Workflow for Phytosterol Analysis
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Caption: Workflow for phytosterol extraction, derivatization, and analysis by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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